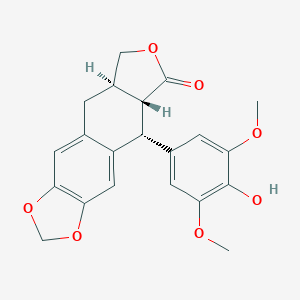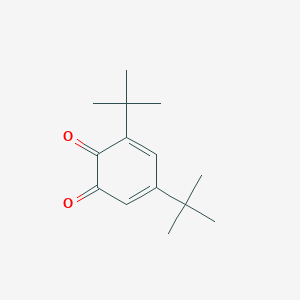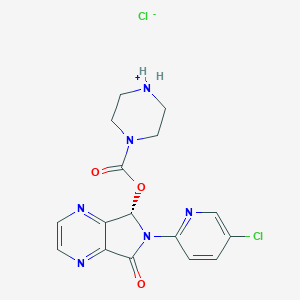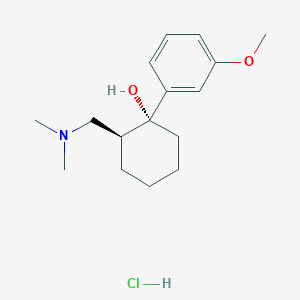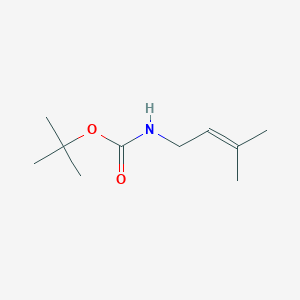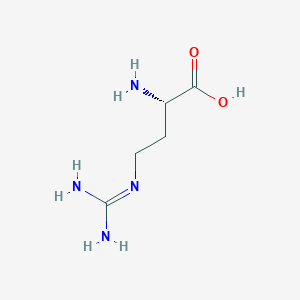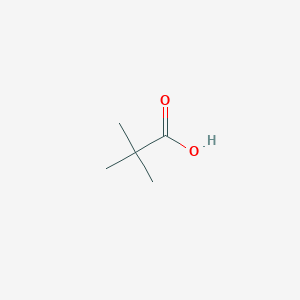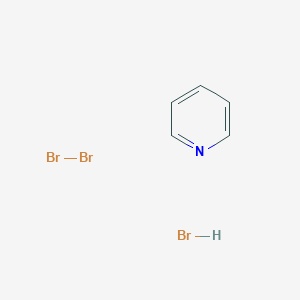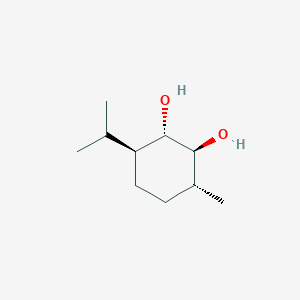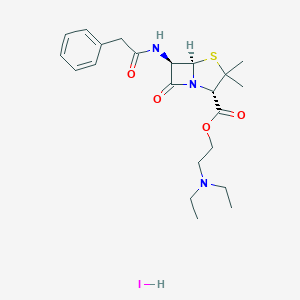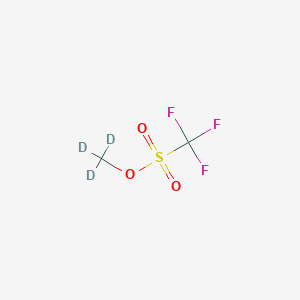
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one.
Applications De Recherche Scientifique
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
151699-17-1 |
|---|---|
Nom du produit |
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
Formule moléculaire |
C7H11NOS2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3 |
Clé InChI |
VJOPDUBPKAZBCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCSC1=S |
SMILES canonique |
CC(C)C(=O)N1CCSC1=S |
Synonymes |
1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



